
(R)-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine is a chiral amine compound that features a tetrahydroquinoline ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine typically involves the reduction of quinoline derivatives. One common method includes the catalytic hydrogenation of quinoline in the presence of a chiral catalyst to obtain the desired enantiomer. The reaction conditions often involve the use of hydrogen gas at elevated pressures and temperatures, along with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation techniques but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high enantiomeric purity.
化学反応の分析
Types of Reactions
®-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are used under mild to moderate conditions.
Major Products
The major products formed from these reactions include imines, nitriles, more saturated amines, amides, and ureas, depending on the specific reaction and conditions employed.
科学的研究の応用
Chemistry
In chemistry, ®-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies. Its structural features allow it to interact with various biological targets.
Medicine
In medicinal chemistry, ®-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting neurological disorders or other diseases.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of ®-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. Pathways involved may include neurotransmitter modulation or enzyme inhibition, depending on the specific application.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A parent compound with similar structural features but lacking the chiral amine group.
Quinoline: An aromatic compound that serves as a precursor in the synthesis of tetrahydroquinoline derivatives.
1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine: The racemic mixture of the compound.
Uniqueness
®-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity and chemical reactivity. This makes it particularly valuable in applications requiring high enantiomeric purity and specific interactions with chiral environments.
特性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC名 |
(1R)-1-(1,2,3,4-tetrahydroquinolin-5-yl)ethanamine |
InChI |
InChI=1S/C11H16N2/c1-8(12)9-4-2-6-11-10(9)5-3-7-13-11/h2,4,6,8,13H,3,5,7,12H2,1H3/t8-/m1/s1 |
InChIキー |
PMTXEJRJRXMDMN-MRVPVSSYSA-N |
異性体SMILES |
C[C@H](C1=C2CCCNC2=CC=C1)N |
正規SMILES |
CC(C1=C2CCCNC2=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


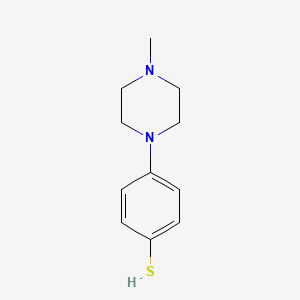
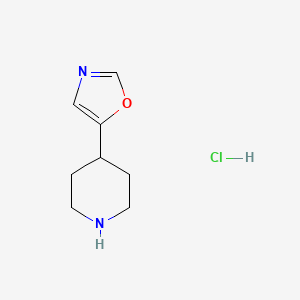
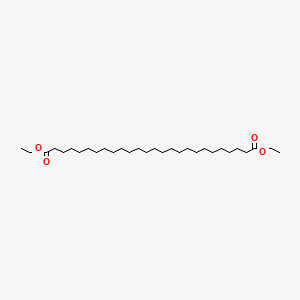
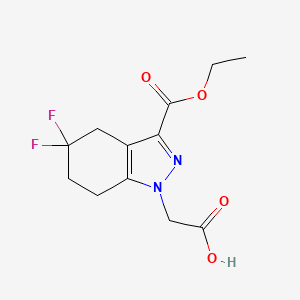
![5-Chloro-8-methylpyrido[2,3-d]pyridazine](/img/structure/B15219516.png)

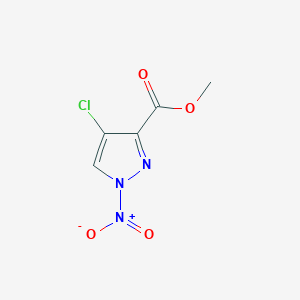
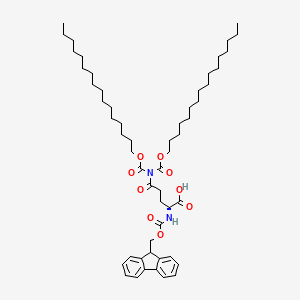
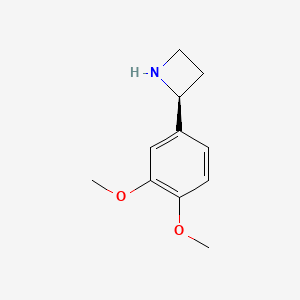
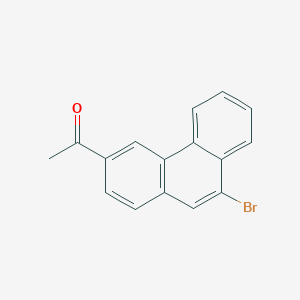
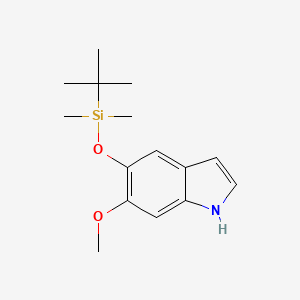
![4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B15219568.png)
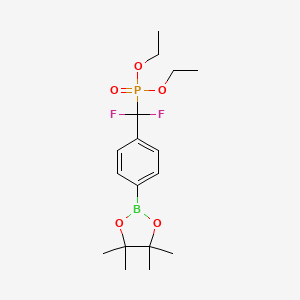
![2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B15219576.png)
